1-(4-Fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound belonging to the class of triazoles. It features a unique heterocyclic structure that integrates a pyrrolo and triazole framework, making it of significant interest in medicinal chemistry and material science. The presence of fluorine substituents on the benzyl and phenyl groups enhances its biological activity and solubility properties.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic compounds. For example, BenchChem provides detailed information about its properties and applications in research settings .
This compound is classified as a triazole derivative, specifically a pyrrolo[3,4-d][1,2,3]triazole. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
The synthesis of 1-(4-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves several key steps:
Technical details regarding these methods include reaction conditions such as temperature, solvent choice (e.g., dimethyl sulfoxide or ethanol), and catalysts (e.g., copper salts for click reactions) which are crucial for optimizing yield and purity.
The molecular formula of 1-(4-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is with a molecular weight of approximately 364.35 g/mol.
CC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2
.These structural data points facilitate computational modeling and further chemical analysis.
The compound can participate in various chemical reactions due to its functional groups:
Technical details such as reaction mechanisms and conditions (e.g., temperature and catalysts) are crucial for understanding how these transformations occur.
The mechanism of action for 1-(4-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione may involve:
Data supporting these mechanisms often come from biological assays that evaluate the compound's efficacy against various cell lines.
Relevant analyses such as spectroscopy (NMR, IR) provide insights into the compound's physical state and confirm its structural integrity.
1-(4-Fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has potential applications in:
Research into its biological activity continues to explore its full potential across various fields.
CAS No.: 4682-03-5
CAS No.: 11002-90-7
CAS No.: 3562-75-2
CAS No.: 14680-51-4
CAS No.: 54061-45-9